

Application Notes and Protocols for Asymmetric Cycloaddition Reactions using NO-Feng-PDEtMPPI

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Compound of Interest

Compound Name: NO-Feng-PDEtMPPI

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These application notes provide a comprehensive overview and detailed protocols for the use of the chiral N,N'-dioxide ligand, (1R,1'R,2S,2'S)-1,1'-(propane-1,3-diyl)bis(2-((2,6-diethyl-4-methylphenyl)carbamoyl)piperidine 1-oxide), referred to as **NO-Feng-PDEtMPPI**, in asymmetric cycloaddition reactions. This C₂-symmetric ligand, developed by the research group of Professor Xiaoming Feng, has proven to be a privileged ligand in a variety of metal-catalyzed enantioselective transformations.

When complexed with a metal center, **NO-Feng-PDEtMPPI** forms a chiral Lewis acid catalyst that can effectively control the stereochemical outcome of various cycloaddition reactions, which are fundamental for the construction of complex carbocyclic and heterocyclic scaffolds found in many biologically active molecules and pharmaceuticals.^{[1][2]} These catalysts generally function by coordinating to the dienophile, lowering its LUMO energy, and creating a chiral environment for the approach of the diene.^{[1][2]}

This document will focus on the application of a **NO-Feng-PDEtMPPI-Nickel(II)** complex in the asymmetric Diels-Alder reaction between 2,3-dioxopyrrolidines and cyclopentadiene, a representative and highly efficient transformation.

Overview of the Catalytic System

The catalyst is typically prepared in situ by mixing the **NO-Feng-PDEtMPPI** ligand with a suitable metal salt, in this case, Nickel(II) trifluoromethanesulfonate ($\text{Ni}(\text{OTf})_2$). The resulting complex is an octahedral species where the four oxygen atoms of the N,N'-dioxide ligand coordinate to the nickel center.^{[1][2]} This coordination creates a well-defined chiral pocket that directs the enantioselective cycloaddition.

Key Features:

- **High Enantioselectivity:** The catalyst system consistently provides high levels of enantiomeric excess (ee) for a range of substrates.
- **Broad Substrate Scope:** Effective for various dienophiles and dienes.
- **Mild Reaction Conditions:** The reactions can often be carried out at or below room temperature.
- **Operational Simplicity:** The catalyst is prepared from readily available starting materials.

Asymmetric Diels-Alder Reaction: Data Presentation

The following table summarizes the results for the asymmetric Diels-Alder reaction between various substituted 2,3-dioxopyrrolidines and cyclopentadiene using the **NO-Feng-PDEtMPPI**- $\text{Ni}(\text{OTf})_2$ catalytic system.

Entry	R ¹	R ²	Time (h)	Yield (%)	dr (endo/exo)	ee (%)
1	Boc	H	12	95	>95:5	96
2	Boc	Me	18	92	>95:5	95
3	Boc	Ph	24	90	>95:5	97
4	Cbz	H	12	93	>95:5	94
5	Ac	H	24	88	90:10	92

Data is representative of typical results obtained with this catalytic system under optimized conditions.

Experimental Protocols

General Considerations

- All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon).
- Solvents should be purified and dried according to standard procedures.
- Reagents should be of high purity. Cyclopentadiene is typically freshly cracked from dicyclopentadiene before use.
- Reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Enantiomeric excess is typically determined by High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.

Protocol for the Synthesis of the **NO-Feng-PDEtMPPI** Ligand

The synthesis of C2-symmetric N,N'-dioxide ligands like **NO-Feng-PDEtMPPI** is generally accomplished from readily available chiral amino acids and amines. The general synthetic route involves the coupling of the chiral amino acid derivative with the corresponding diamine, followed by N-oxidation.

A detailed, generalized procedure is as follows:

- **Amide Coupling:** A solution of N-protected pipecolic acid (2.2 equiv.) in an appropriate solvent (e.g., CH₂Cl₂) is treated with a coupling agent such as EDC or HATU (2.2 equiv.) and a base like DIPEA (2.5 equiv.). The desired aniline (e.g., 2,6-diethyl-4-methylaniline) (2.2 equiv.) is then added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
- **Deprotection:** The protecting group on the piperidine nitrogen is removed under appropriate conditions (e.g., acidolysis for Boc).

- **Coupling with Linker:** The resulting secondary amine is then coupled with a suitable linker, such as 1,3-dibromopropane, in the presence of a base (e.g., K_2CO_3) in a solvent like acetonitrile under reflux.
- **N-Oxidation:** The final diamine product is dissolved in a solvent like CH_2Cl_2 and treated with an oxidizing agent such as m-chloroperoxybenzoic acid (mCPBA) (2.5 equiv.) at 0 °C to room temperature to afford the desired **NO-Feng-PDEtMPPI** ligand.

Protocol for the Asymmetric Diels-Alder Reaction

Materials:

- **NO-Feng-PDEtMPPI** ligand
- Nickel(II) trifluoromethanesulfonate ($Ni(OTf)_2$)
- 2,3-Dioxopyrrolidine derivative (dienophile)
- Cyclopentadiene (diene), freshly cracked
- Dichloromethane (CH_2Cl_2), anhydrous
- 4 Å Molecular Sieves (activated)

Procedure:

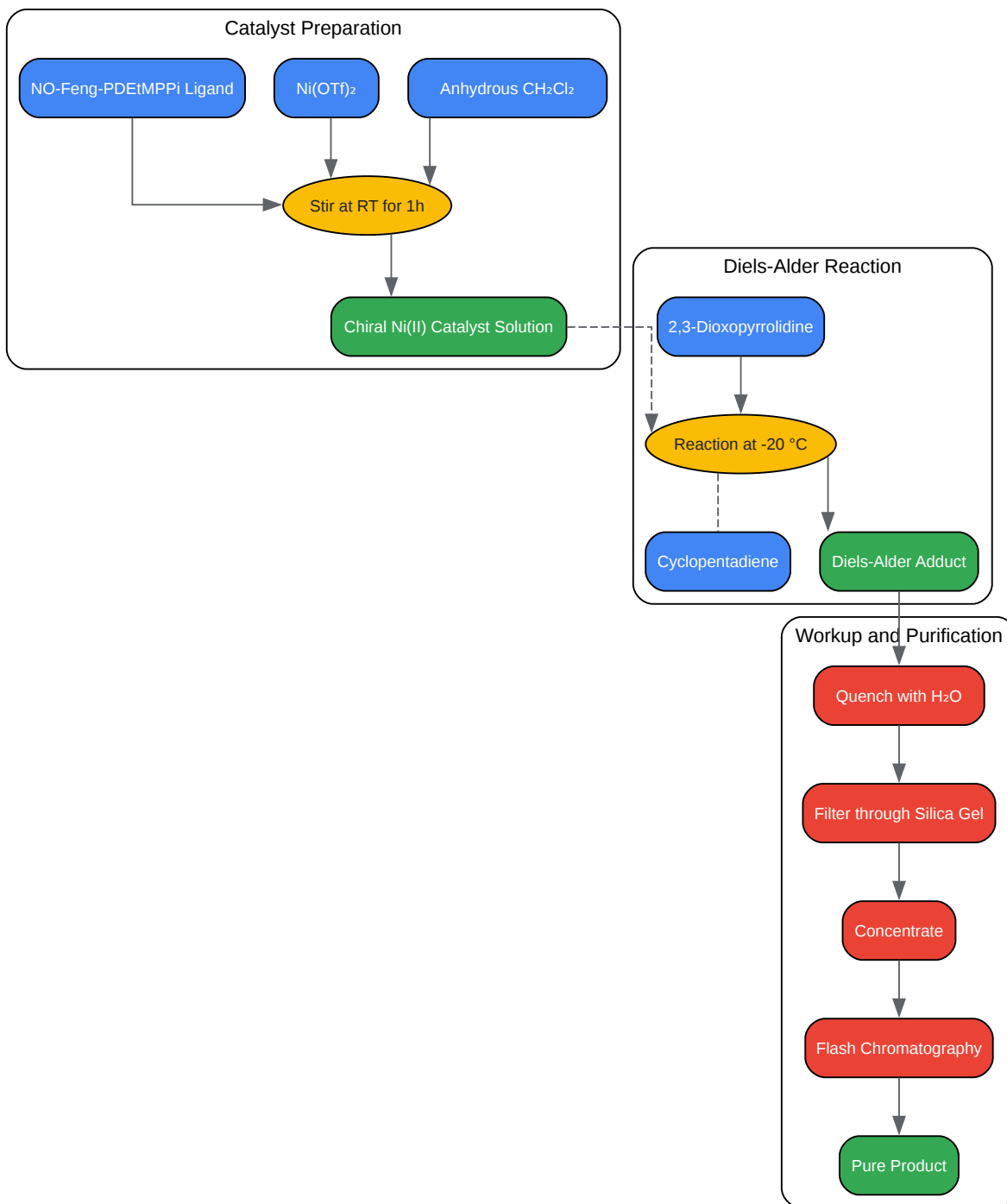
- To a flame-dried Schlenk tube under an inert atmosphere, add the **NO-Feng-PDEtMPPI** ligand (0.11 mmol) and $Ni(OTf)_2$ (0.10 mmol).
- Add anhydrous CH_2Cl_2 (2.0 mL) and stir the mixture at room temperature for 1 hour to allow for catalyst formation.
- Add the 2,3-dioxopyrrolidine derivative (1.0 mmol) to the catalyst solution.
- Cool the reaction mixture to the desired temperature (e.g., -20 °C).
- Add freshly cracked cyclopentadiene (3.0 mmol) dropwise to the reaction mixture.
- Stir the reaction at -20 °C and monitor its progress by TLC.

- Upon completion, quench the reaction by adding a few drops of water.
- Allow the mixture to warm to room temperature and then pass it through a short pad of silica gel, eluting with ethyl acetate.
- Concentrate the filtrate under reduced pressure.
- The crude product can be purified by flash column chromatography on silica gel (e.g., using a mixture of hexane and ethyl acetate as the eluent) to afford the desired Diels-Alder adduct.
- Determine the yield, diastereomeric ratio (by ^1H NMR), and enantiomeric excess (by chiral HPLC).

Mandatory Visualizations

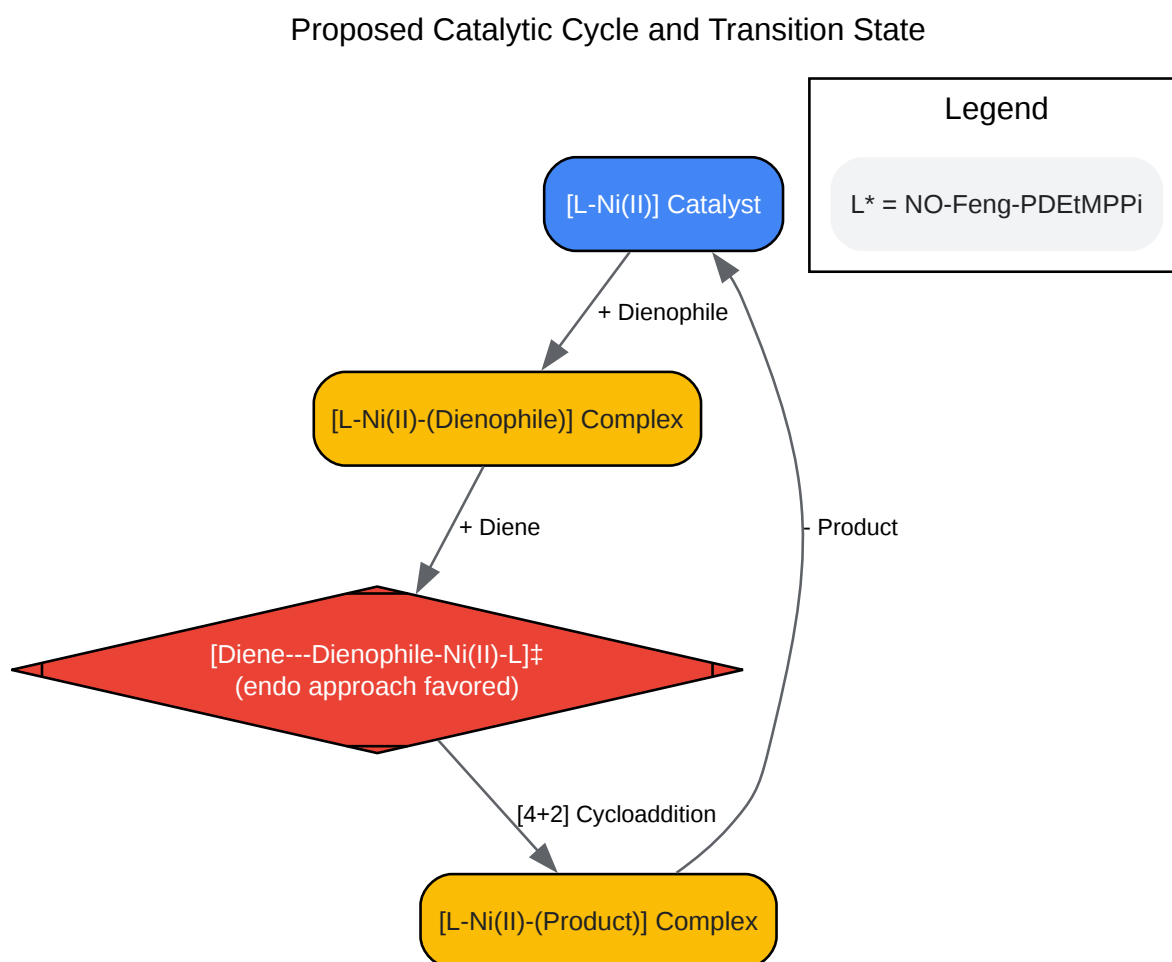
Experimental Workflow

Experimental Workflow for Asymmetric Diels-Alder Reaction

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Caption: Workflow for the **NO-Feng-PDEtMPPI-Ni(II)** catalyzed asymmetric Diels-Alder reaction.

Proposed Catalytic Cycle and Transition State



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